7-羟基氟奋乃静葡糖醛酸苷

描述

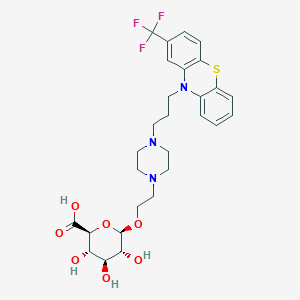

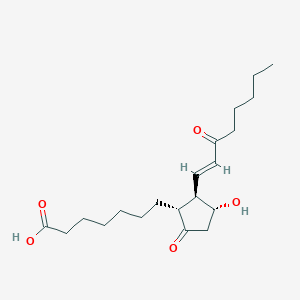

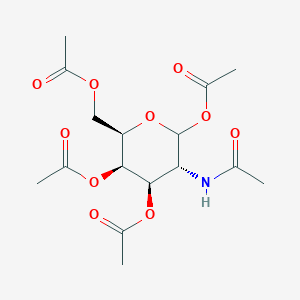

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₂₈H₃₄F₃N₃O₇S and its molecular weight is 613.6 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经药理学

7-羟基氟奋乃静葡糖醛酸苷是氟奋乃静的代谢产物,氟奋乃静是一种用于治疗精神分裂症的吩噻嗪类抗精神病药。在神经药理学中,这种化合物因其对脑中多巴胺受体的亲和力而受到研究。 尽管它对 D1 和 D2 受体的亲和力低于氟奋乃静,但它仍然保留了一些活性,这表明它可能对母体药物在中枢神经系统中的药理作用有所贡献 .

精神药理学

已经检查了 7-羟基氟奋乃静葡糖醛酸苷在各种大脑区域和其他组织中的分布和代谢,以了解其在治疗精神疾病中的作用。 研究表明,虽然氟奋乃静及其代谢产物在组织中的含量高于血浆,但代谢产物不太可能对药物的药理反应有显著贡献 .

药物代谢

对氟奋乃静代谢的研究已确定 7-羟基氟奋乃静葡糖醛酸苷为 II 期代谢产物。该化合物是通过葡萄糖醛酸与 7-羟基氟奋乃静的芳香羟基结合形成的。 了解抗精神病药物的代谢途径有助于制定更好的治疗策略和控制副作用 .

毒理学

在毒理学研究中,评估药物安全性时,肝脏和肾脏等组织中 7-羟基氟奋乃静葡糖醛酸苷的存在很重要。 该化合物在这些器官中的分布可以提供关于潜在毒性和机体清除代谢产物能力的见解 .

药代动力学

药代动力学研究侧重于药物的吸收、分布、代谢和排泄 (ADME)。 大鼠胆汁中存在 7-羟基氟奋乃静葡糖醛酸苷表明它通过胆汁途径排泄,这对于了解氟奋乃静的消除半衰期和剂量优化至关重要 .

临床药理学

在临床药理学中,监测氟奋乃静及其代谢产物的血浆水平对于剂量调整和治疗药物监测至关重要。 7-羟基氟奋乃静葡糖醛酸苷在脑中的相对“活性因子”表明,仅监测氟奋乃静的血浆水平可能足以用于临床目的 .

药效学

研究了 7-羟基氟奋乃静葡糖醛酸苷的药效学特性,例如它与神经递质系统的相互作用,以确定该化合物对氟奋乃静的治疗作用和副作用的贡献。 它对多巴胺受体的亲和力低于母体药物,是该研究的重点领域 .

化学分析

放射免疫分析和高效液相色谱 (HPLC) 等分析方法用于检测和定量生物样品中的 7-羟基氟奋乃静葡糖醛酸苷。 这些技术对于研究和临床诊断至关重要,可以监测药物水平和代谢产物 .

作用机制

Target of Action

7-Hydroxyfluphenazine glucuronide is a metabolite of Fluphenazine, a piperazinyl phenothiazine neuroleptic . The primary targets of Fluphenazine are the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion .

Mode of Action

Fluphenazine, and by extension its metabolites, block the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade results in a decrease in the overactivity of dopamine, which is often observed in psychotic illnesses . The metabolites of fluphenazine, including 7-hydroxyfluphenazine glucuronide, have a lower affinity for these receptors and are less likely to contribute significantly to the pharmacologic responses of fluphenazine .

Biochemical Pathways

The metabolism of Fluphenazine involves both phase-I and phase-II reactions. In phase-I, Fluphenazine is metabolized into 7-Hydroxyfluphenazine and other metabolites . In phase-II, these metabolites are further metabolized into glucuronide and sulfate conjugates, including 7-Hydroxyfluphenazine glucuronide . These metabolic pathways are crucial for the detoxification and elimination of the drug .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxyfluphenazine glucuronide is closely related to that of its parent compound, Fluphenazine. After administration, Fluphenazine and its metabolites are detected in various tissues, including plasma, liver, kidney, fat, and brain regions . The levels of these compounds in tissues are higher than in plasma, and they increase with dose . The brain levels of the metabolites are very low, indicating that they are less likely to contribute significantly to the pharmacologic responses of fluphenazine .

Result of Action

The action of 7-Hydroxyfluphenazine glucuronide, as a metabolite of Fluphenazine, contributes to the overall therapeutic effect of the drug. By blocking dopaminergic receptors, Fluphenazine helps to normalize the function of these receptors, thereby alleviating the symptoms of psychotic illnesses . As mentioned earlier, the metabolites of fluphenazine, including 7-hydroxyfluphenazine glucuronide, are less likely to contribute significantly to these effects .

Action Environment

The action of 7-Hydroxyfluphenazine glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of Fluphenazine and its metabolites . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the pharmacokinetics and pharmacodynamics of these compounds .

生化分析

Biochemical Properties

7-Hydroxyfluphenazine glucuronide interacts with various enzymes and proteins in the body. It is a product of the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the 7-hydroxy group of fluphenazine . This interaction is crucial for the detoxification and elimination of fluphenazine from the body .

Cellular Effects

It is known that fluphenazine, the parent compound, has significant effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it shares some of the binding interactions and effects on gene expression as its parent compound, fluphenazine . The addition of the glucuronide group may alter these interactions and effects.

Temporal Effects in Laboratory Settings

It is known that the levels of this metabolite in tissues increase with the dose of fluphenazine .

Dosage Effects in Animal Models

It is known that the levels of this metabolite in tissues increase with the dose of fluphenazine .

Metabolic Pathways

7-Hydroxyfluphenazine glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body . This pathway involves the transfer of glucuronic acid to drugs or other substances, making them more water-soluble and easier to eliminate from the body .

Transport and Distribution

It is known that this metabolite is detected in tissues at higher levels than in plasma, suggesting that it may be transported into cells .

Subcellular Localization

Given that it is a metabolite of fluphenazine, it may be found in similar subcellular locations as this parent compound .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAXYGQWHAIDFV-GAYSTUHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928074 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-09-5 | |

| Record name | 7-Hydroxyfluphenazine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is 7-hydroxyfluphenazine glucuronide formed?

A1: 7-Hydroxyfluphenazine glucuronide is formed through the glucuronidation of 7-hydroxyfluphenazine, a metabolite of fluphenazine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes present in the liver. The study demonstrated that incubation of 7-hydroxyfluphenazine with a rabbit hepatic microsomal immobilized enzyme system resulted in a high yield (60%) of 7-hydroxy-β-D-O-glucuronyl-fluphenazine [].

Q2: What is the significance of characterizing the structure of 7-hydroxyfluphenazine glucuronide?

A2: Understanding the structure of drug metabolites like 7-hydroxyfluphenazine glucuronide is crucial for several reasons. It helps in:

- Confirming metabolic pathways: Identifying the specific site of glucuronidation on 7-hydroxyfluphenazine helps researchers understand the metabolic pathways of fluphenazine. This study confirmed that conjugation occurred solely at the phenolic ether group and not at the primary alcohol or tertiary amines [].

Q3: What analytical techniques were used to determine the structure of 7-hydroxyfluphenazine glucuronide?

A3: The structure of 7-hydroxyfluphenazine glucuronide was elucidated using a combination of powerful analytical techniques including:

- Mass Spectrometry: Fast atom bombardment (FAB), daughter ion analysis, electron impact, and chemical ionization were employed to determine the molecule's mass and fragmentation patterns [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were used to analyze the proton and carbon environments within the molecule, providing detailed structural information [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)